molecular formula C8H14ClN3 B13647428 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole

5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole

Katalognummer: B13647428
Molekulargewicht: 187.67 g/mol
InChI-Schlüssel: GXGOHTGEZQTKAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole is a useful research compound. Its molecular formula is C8H14ClN3 and its molecular weight is 187.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H14ClN3

Molekulargewicht

187.67 g/mol

IUPAC-Name

5-(3-chloropropyl)-1-propan-2-yl-1,2,4-triazole

InChI

InChI=1S/C8H14ClN3/c1-7(2)12-8(4-3-5-9)10-6-11-12/h6-7H,3-5H2,1-2H3

InChI-Schlüssel

GXGOHTGEZQTKAK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(=NC=N1)CCCCl

Herkunft des Produkts

United States
Foundational & Exploratory

5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the foundation of a multitude of therapeutic agents with diverse pharmacological activities, including antifungal, anticancer, and enzyme-inhibiting properties.[1][2] This is largely due to the unique physicochemical properties of the triazole ring, which can engage in various non-covalent interactions, thereby enhancing binding affinity to biological targets.[1] This technical guide presents a comprehensive framework for the in vitro investigation of the mechanism of action of a novel derivative, 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole. While the specific biological activities of this compound are yet to be fully characterized, its structural similarity to other bioactive 1,2,4-triazole derivatives suggests a range of potential mechanisms. This document provides a logical, evidence-based roadmap for researchers and drug development professionals to systematically elucidate its mode of action, from initial broad-spectrum screening to specific target identification and pathway analysis.

Introduction: The 1,2,4-Triazole Scaffold - A Versatile Pharmacophore

The 1,2,4-triazole nucleus is a five-membered heterocycle that is stable to metabolic degradation and serves as a key pharmacophore by interacting with the active sites of receptors as both a hydrogen bond donor and acceptor.[3] Its polar nature can enhance the solubility of a compound, significantly improving its pharmacological profile.[3] Derivatives of 1,2,4-triazole have been shown to exhibit a wide array of biological activities, making them a subject of intense research.[4]

The subject of this guide, 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, possesses distinct structural features—a reactive chloropropyl group and a bulky isopropyl substituent—that are expected to modulate its biological activity and target specificity. The chloropropyl moiety, in particular, could act as an alkylating agent, potentially forming covalent bonds with biological targets. The isopropyl group will influence the compound's lipophilicity and steric interactions within a binding pocket.

Given the known activities of related compounds, we can hypothesize several potential mechanisms of action for 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, including but not limited to:

  • Enzyme Inhibition: A primary mode of action for many 1,2,4-triazole derivatives.[5]

  • Anticancer Activity: Through various mechanisms such as kinase inhibition, tubulin modulation, or induction of apoptosis.[3][6][7]

  • Antifungal Activity: Via inhibition of key enzymes in fungal cell wall synthesis, such as lanosterol 14α-demethylase (CYP51).[1][2]

  • Antimicrobial Activity: Against a range of bacterial strains.[8][9]

This guide will outline a systematic in vitro approach to test these hypotheses.

Proposed Investigational Workflow

To elucidate the mechanism of action of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, a tiered experimental approach is recommended. This workflow is designed to progress from broad phenotypic screening to more focused target-based assays.

G cluster_0 Phase 1: Broad-Spectrum Phenotypic Screening cluster_1 Phase 2: Focused Mechanistic Probing cluster_2 Phase 3: Target Identification & Validation A Compound Synthesis & QC B Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) in diverse cell lines (cancer, fungal, bacterial) A->B C Preliminary Cytotoxicity Assessment in normal cell lines B->C D Enzyme Inhibition Profiling (Broad kinase panel, proteases, etc.) B->D If anticancer activity observed G Antifungal MIC Determination B->G If antifungal activity observed H Target-Specific Enzymatic Assays (e.g., CYP51, specific kinases) D->H I Molecular Docking Studies D->I E Cell Cycle Analysis (Flow Cytometry) J Western Blot Analysis (for key pathway proteins) E->J F Apoptosis Assays (Annexin V/PI staining, Caspase activity) F->J H->J K Affinity-based Target Identification (if novel target is suspected) H->K I->H

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial phase aims to identify the primary biological activity of the compound through broad screening across various cell types.

Cell Viability and Proliferation Assays

The first step is to assess the compound's effect on cell viability and proliferation across a panel of human cancer cell lines, fungal strains, and bacterial species.[10] This will provide initial clues as to whether the compound possesses anticancer, antifungal, or antibacterial properties.

Protocol: MTT Assay for Cancer Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).

Phase 2: Focused Mechanistic Probing

Based on the results from Phase 1, the investigation will proceed with more focused assays to narrow down the potential mechanisms of action.

Enzyme Inhibition Profiling

Many 1,2,4-triazole derivatives exert their effects by inhibiting enzymes.[5][11] If anticancer activity is observed, a broad-panel kinase inhibition assay is a logical next step, as many triazoles are known kinase inhibitors.[3]

Table 1: Potential Enzyme Targets for 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole

Enzyme ClassSpecific ExamplesRationale for Investigation
Kinases EGFR, BRAF, STAT3Known targets for anticancer 1,2,4-triazoles.[1][6]
Cholinesterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Common targets for triazole derivatives with potential neuroprotective applications.[11]
Cytochrome P450 Enzymes Lanosterol 14α-demethylase (CYP51)The primary target for antifungal triazoles.[2]
Hydrolases α-amylase, α-glucosidaseInhibition of these enzymes is a therapeutic strategy for diabetes.[12]
Phosphatases Alkaline PhosphataseDysregulation is associated with various diseases.[5]
Thymidine Phosphorylase A target for anti-tumor agents.[13]
Apoptosis and Cell Cycle Analysis

If the compound exhibits significant cytotoxicity in cancer cell lines, it is crucial to determine if cell death occurs via apoptosis and if the compound affects cell cycle progression.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

G A Triazole Compound B Inhibition of Pro-Survival Kinases (e.g., Akt, ERK) A->B D DNA Damage A->D C Activation of Caspase Cascade (Caspase-3, -8, -9) B->C F Apoptosis C->F E Cell Cycle Arrest (G2/M phase) D->E E->F

Caption: Potential pro-apoptotic signaling pathways modulated by 1,2,4-triazoles.

Phase 3: Target Identification and Validation

This final phase focuses on identifying the specific molecular target(s) of the compound and validating its interaction.

Target-Specific Enzymatic Assays

Once a potential enzyme target is identified from profiling screens, its inhibition by the compound must be confirmed and quantified using a specific enzymatic assay. For instance, if the compound shows antifungal activity, a lanosterol 14α-demethylase (CYP51) inhibition assay would be performed.

Molecular Docking

Computational molecular docking can provide insights into the binding mode of the compound with its putative target.[6][13] This can help to rationalize the structure-activity relationship and guide further optimization of the compound.

Western Blot Analysis

To confirm the compound's effect on a specific signaling pathway in a cellular context, Western blotting can be used to measure the expression and phosphorylation status of key proteins in the pathway. For example, if the compound is a suspected EGFR inhibitor, the phosphorylation levels of EGFR and its downstream effectors like Akt and ERK would be assessed.

Conclusion

The systematic in vitro investigation of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole's mechanism of action requires a multi-faceted approach. By progressing from broad phenotypic screening to focused mechanistic assays and finally to specific target validation, researchers can build a comprehensive understanding of the compound's biological activity. The protocols and workflow outlined in this guide provide a robust framework for this endeavor, leveraging the extensive knowledge base of the versatile 1,2,4-triazole scaffold to inform the investigation of this novel derivative. The insights gained will be invaluable for its future development as a potential therapeutic agent.

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A Guide to the Structural Elucidation of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For novel heterocyclic compounds such as 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, a substituted 1,2,4-triazole, single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for structural elucidation.[1][2] This technical guide provides a comprehensive overview of the experimental and computational workflow for determining the crystal structure of this compound. While specific crystallographic data for 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole is not publicly available as of this writing, this document serves as an in-depth methodological blueprint, drawing upon established principles and data from related 1,2,4-triazole derivatives. We will explore the synthesis, crystallization, X-ray diffraction analysis, and structure refinement, offering field-proven insights for researchers in medicinal chemistry and materials science.

Introduction: The Significance of Structural Analysis for 1,2,4-Triazole Derivatives

1,2,4-triazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications, including pharmaceuticals, agrochemicals, and materials science.[3][4] The biological activity and material properties of these compounds are intrinsically linked to their molecular structure.[5] Factors such as bond lengths, bond angles, conformational preferences, and intermolecular interactions in the solid state dictate how a molecule interacts with its environment.

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed and unambiguous information about the internal lattice of crystalline substances.[6][7] This technique allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms.[8] For drug development professionals, this information is critical for understanding structure-activity relationships (SAR), optimizing lead compounds, and securing intellectual property.

This guide will detail the necessary steps to achieve a comprehensive structural understanding of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, a molecule of interest due to its combination of a flexible chloropropyl side chain and a bulky isopropyl group attached to the triazole core.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole

Representative Synthetic Pathway:

Synthesis A Isopropylhydrazine C Intermediate A->C Reaction B 4-Chlorobutyronitrile B->C D 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole C->D Cyclization

Caption: A plausible synthetic route to the target compound.

Crystallization: The Art of Growing Order

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic analysis. The goal is to encourage the slow and orderly arrangement of molecules from a solution into a well-defined crystal lattice.

Experimental Protocol for Crystallization:

  • Purification: The synthesized compound must be of high purity. Techniques such as column chromatography or recrystallization are essential.

  • Solvent Screening: A range of solvents with varying polarities should be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the process of X-ray diffraction data collection can begin. Modern single-crystal diffractometers automate much of this process.[6]

XRD_Workflow cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Processing A Select & Mount Crystal B Center Crystal in X-ray Beam A->B C Data Collection Strategy B->C D Irradiate with X-rays C->D E Record Diffraction Pattern D->E F Integration of Intensities E->F G Data Reduction & Scaling F->G

Caption: Workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Methodology for Data Collection:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.[6]

  • Initial Screening: A few initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[6]

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data contains information about the electron density distribution within the crystal. The process of structure solution and refinement aims to translate this data into a precise atomic model.[11][12]

Structure Solution

The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[13] Modern computational methods, such as direct methods or Patterson methods, are used to generate an initial electron density map and a preliminary atomic model.

Structure Refinement

The initial model is then refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, displacement parameters (which account for thermal motion), and other parameters to improve the agreement between the calculated and observed diffraction data.[11]

Key Aspects of a Trustworthy Refinement:

  • R-factor: The residual factor (R-factor) is a measure of the agreement between the calculated and observed structure factors. Lower R-values generally indicate a better fit.

  • Goodness-of-Fit (GoF): The GoF should be close to 1.0 for a well-refined structure.

  • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant positive or negative peaks that cannot be attributed to hydrogen atoms.

Expected Structural Features of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole

Based on the known crystal structures of other 1,2,4-triazole derivatives, we can anticipate several key structural features for the title compound.[14][15][16]

Table 1: Anticipated Crystallographic and Structural Parameters

ParameterExpected Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the crystal lattice.
Space GroupCentrosymmetric (e.g., P2₁/c, C2/c) or Non-centrosymmetricDefines the symmetry elements within the unit cell.
Unit Cell Dimensions (Å)a, b, c ≈ 5-20 Å; β ≈ 90-110° (for monoclinic)Defines the size and shape of the repeating unit of the crystal.
Bond Lengths (Å)C-N (triazole) ≈ 1.32-1.38 Å; C-C ≈ 1.50-1.54 Å; C-Cl ≈ 1.76-1.80 ÅProvides information about the bonding within the molecule.
Bond Angles (°)Angles within triazole ring ≈ 105-112°; Isopropyl C-C-C ≈ 110-115°Reflects the geometry and hybridization of the atoms.
Intermolecular Interactionsvan der Waals forces, potential weak C-H···N or C-H···Cl hydrogen bondsThese interactions govern the packing of molecules in the crystal and influence physical properties.[14]

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mol [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14258835&t=l", labelloc=b];

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Caption: 2D structure of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole.

Conclusion: The Power of Definitive Structural Knowledge

While a dedicated crystallographic study of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole has yet to be published, the methodologies outlined in this guide provide a robust framework for its structural elucidation. The combination of careful synthesis, meticulous crystallization, and precise X-ray diffraction analysis, followed by rigorous structure refinement, will yield an unambiguous three-dimensional model of the molecule. This structural information is invaluable for rational drug design, understanding reaction mechanisms, and developing new materials with tailored properties. For researchers in the pharmaceutical and chemical sciences, the application of these principles is a critical step in advancing their scientific endeavors.

References

  • Watkin, D. J. (2008). Structure Refinement Techniques Explained. J. Appl. Cryst., 41(4), 645-649. Available at: [Link]

  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Structural Biology, 72(Pt 3), 375–387. Available at: [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD). Available at: [Link]

  • Royal Society of Chemistry. (2016). 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties. CrystEngComm, 18, 7284-7296. Available at: [Link]

  • Massachusetts Institute of Technology. (n.d.). Structure refinement: some background theory and practical strategies. Available at: [Link]

  • RWTH Aachen University. (n.d.). Phase analysis and structure refinement. Institute of Crystallography. Available at: [Link]

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  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Available at: [Link]

  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Available at: [Link]

  • American Chemical Society. (2017, June 14). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. Available at: [Link]

  • International Union of Crystallography. (n.d.). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Available at: [Link]

  • MDPI. (2020, December 10). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5899. Available at: [Link]

  • precisionFDA. (n.d.). 5-CHLORO-1,2-DIHYDRO-1-ISOPROPYL-3H-1,2,4-TRIAZOL-3-ONE. Available at: [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available at: [Link]

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  • Iraqi Journal of Science. (2025, May 30). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]

  • NextSDS. (n.d.). 5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride. Available at: [Link]

  • MDPI. (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5129. Available at: [Link]

  • MDPI. (2012, April 23). Preparation and Crystal Structure of 5-Azido-3-nitro-1H-1,2,4-triazole, Its Methyl Derivative and Potassium Salt. Crystals, 2(2), 332-344. Available at: [Link]

  • Cardiff University. (2021, July 8). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) -. ORCA. Available at: [Link]

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  • DergiPark. (2021, October 1). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Available at: [Link]

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A Technical Guide to the Receptor Binding Affinity Profiling of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for characterizing the receptor binding affinity of the novel compound, 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including antifungal, anticancer, and anticonvulsant effects.[1][2][3][4][5] A critical step in the preclinical development of any new chemical entity is the elucidation of its molecular targets. This document, intended for researchers and drug development professionals, outlines a systematic approach to determine the binding profile of this compound. We detail the rationale for target selection, provide step-by-step protocols for gold-standard radioligand binding assays, and describe the requisite data analysis methodologies to derive key affinity parameters such as the inhibition constant (Kᵢ). By establishing a robust and self-validating experimental workflow, this guide serves as a foundational resource for the initial pharmacological characterization of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole and other novel small molecules.

Introduction: The Rationale for Binding Studies

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, integral to numerous clinically significant drugs.[2][3][6] Its unique electronic properties and ability to form stable interactions with biological macromolecules have led to its incorporation into agents targeting a wide array of diseases.[7][8] The specific compound, 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, represents a novel entity whose pharmacological profile is yet to be determined.

The primary objective of a receptor binding affinity study is to identify which receptors a compound interacts with and to quantify the strength of that interaction. This is a fundamental component of drug discovery for several reasons:

  • Mechanism of Action (MoA): Identifying high-affinity targets provides direct insight into the compound's potential MoA.

  • Potency and Structure-Activity Relationship (SAR): Affinity values (Kᵢ or Kₐ) are crucial for ranking compound potency and guiding medicinal chemistry efforts to optimize interactions.[9][10]

  • Selectivity and Off-Target Effects: Screening against a panel of receptors is essential to determine a compound's selectivity. A highly selective compound is often preferred to minimize the risk of off-target effects and associated toxicity.

Given the structural novelty of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, an initial broad-panel screening followed by detailed characterization at identified "hit" receptors is the most logical and scientifically rigorous path forward.

Foundational Methodologies: Radioligand Binding Assays

Receptor-ligand binding assays are powerful tools used to characterize the interaction of drugs with their targets.[11][12] Among the various techniques, the radioligand binding assay remains a gold standard due to its sensitivity, robustness, and extensive validation.[13][14][15] This guide will focus on filtration-based radioligand binding assays, which are widely used for membrane-bound receptors like G-protein coupled receptors (GPCRs) and ion channels.[15][16][17]

The core principle involves the competition between a radioactively labeled ligand (radioligand) with a known affinity for the target receptor and the unlabeled test compound. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the test compound's affinity.

There are two primary types of experiments that form a complete study:

  • Saturation Assays: Used to characterize the receptor population in the chosen biological preparation by determining the receptor density (Bₘₐₓ) and the equilibrium dissociation constant (Kₐ) of the radioligand.

  • Competition Assays: Used to determine the affinity (Kᵢ) of the unlabeled test compound (e.g., 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole) by measuring its ability to compete with the radioligand for binding to the receptor.

Experimental Protocols

The following protocols are designed as self-validating systems. Success in the saturation assay (Section 3.2) is a prerequisite for proceeding to the competition assay (Section 3.3), ensuring the integrity of the receptor preparation and assay conditions.

Receptor Source and Membrane Preparation

The quality of the receptor preparation is paramount for a successful binding assay. This protocol describes a standard method for preparing crude cell membranes from cultured cells overexpressing a specific receptor of interest.

Protocol Steps:

  • Cell Culture: Grow cells (e.g., HEK293, CHO) expressing the target receptor to near confluence (80-90%).

  • Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Cell Lysis: Scrape the cells into an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and large debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

  • Washing: Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the high-speed centrifugation step. This wash step is crucial for removing endogenous ligands and interfering cytosolic components.

  • Final Preparation & Storage: Resuspend the final pellet in an assay buffer containing a cryoprotectant (e.g., 10% sucrose). Determine the total protein concentration using a standard method like the BCA assay. Aliquot the membrane preparation and store at -80°C until use.[18]

Saturation Binding Assay Workflow

This experiment determines the Kₐ and Bₘₐₓ of the selected radioligand for the target receptor. It validates the receptor preparation and provides the necessary parameters for designing the subsequent competition assays.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_termination Termination & Measurement prep_tubes Prepare tubes for Total Binding (TB) and Non-Specific Binding (NSB) add_buffer Add assay buffer prep_tubes->add_buffer add_nsb_ligand To NSB tubes, add a high concentration of unlabeled 'cold' ligand add_buffer->add_nsb_ligand add_radioligand Add varying concentrations of radioligand (e.g., 8 concentrations) add_nsb_ligand->add_radioligand add_membranes Add membrane preparation to all tubes to initiate binding add_radioligand->add_membranes incubate Incubate at a defined temperature (e.g., 30°C for 60 min) to reach equilibrium add_membranes->incubate filtrate Rapidly vacuum filtrate through GF/C filters to separate bound from free ligand incubate->filtrate wash Wash filters with ice-cold wash buffer to remove unbound radioligand filtrate->wash dry_count Dry filters and quantify radioactivity using a scintillation counter wash->dry_count

Caption: Workflow for a radioligand saturation binding experiment.

Detailed Protocol:

  • Assay Setup: Set up assay tubes or a 96-well plate in triplicate for both "Total Binding" and "Non-Specific Binding" (NSB).

  • NSB Definition: To the NSB tubes, add a high concentration of a known, potent, unlabeled ligand for the target receptor (e.g., 1000-fold higher than its Kᵢ). This will occupy nearly all specific binding sites. To the Total Binding tubes, add an equivalent volume of assay buffer.

  • Radioligand Addition: Add the radioligand to all tubes in increasing concentrations (typically 8-12 concentrations spanning a range from 0.1 to 10 times the expected Kₐ).

  • Initiation: Initiate the binding reaction by adding the diluted membrane preparation (e.g., 50-120 µg protein per well) to all tubes.[18] The final assay volume is typically 250 µL.[18]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.[18]

  • Termination: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[16] This step separates the membrane-bound radioligand from the free radioligand.

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Competition (Inhibition) Binding Assay Workflow

This is the core experiment to determine the affinity (Kᵢ) of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole. It measures the ability of increasing concentrations of the test compound to displace the binding of a single, fixed concentration of the radioligand.

G cluster_calc Initial Calculations cluster_fit Non-Linear Regression cluster_final Final Parameter Calculation raw_data Raw Scintillation Counts (CPM/DPM) from all wells calc_sb Calculate Specific Binding: Specific = Total - Non-Specific raw_data->calc_sb convert_percent Convert Specific Binding to % of control (Total Binding) calc_sb->convert_percent plot_data Plot % Specific Binding vs. log[Test Compound] convert_percent->plot_data fit_curve Fit data to a sigmoidal dose-response (variable slope) model plot_data->fit_curve get_ic50 Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) fit_curve->get_ic50 cheng_prusoff Convert IC₅₀ to Kᵢ using the Cheng-Prusoff Equation get_ic50->cheng_prusoff final_ki Final Result: Inhibition Constant (Kᵢ) cheng_prusoff->final_ki

Caption: Data analysis pipeline from raw counts to the final Kᵢ value.

Calculating Specific Binding

For both assay types, the first step is to determine the amount of specific binding.

  • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM) [17]

Saturation Data Analysis
  • Plot Specific Binding (Y-axis) against the concentration of free radioligand (X-axis).

  • Fit the data using a non-linear regression model for "one site - specific binding".

  • The output will provide the key parameters:

    • Kₐ: The equilibrium dissociation constant of the radioligand. It is the concentration of radioligand required to occupy 50% of the receptors at equilibrium. A lower Kₐ indicates higher affinity.

    • Bₘₐₓ: The maximum number of binding sites, representing the total receptor density in the preparation.

Competition Data Analysis
  • Plot the percent specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis).

  • Fit the data using a non-linear regression model for "log(inhibitor) vs. response -- Variable slope (four parameters)".

  • The primary output from this analysis is the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specific radioligand binding.

The Cheng-Prusoff Correction: From IC₅₀ to Kᵢ

The IC₅₀ value is dependent on the experimental conditions (specifically, the concentration and Kₐ of the radioligand used). To determine the intrinsic affinity of the test compound, the inhibition constant (Kᵢ) , the IC₅₀ must be corrected using the Cheng-Prusoff equation. [9][19][20] Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

  • Kᵢ is the inhibition constant of the test compound.

  • IC₅₀ is the value determined from the competition curve fit.

  • [L] is the concentration of radioligand used in the assay.

  • Kₐ is the dissociation constant of the radioligand (determined from the saturation experiment).

The Kᵢ is a true constant for the compound-receptor interaction and is the ultimate value used to report binding affinity.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Hypothetical Saturation Binding Data for [³H]-Radioligand X at Target Receptor Y

Parameter Value Units
Kₐ 2.5 nM
Bₘₐₓ 1250 fmol/mg protein
Hill Slope 0.98 -

| R² | 0.992 | - |

Table 2: Hypothetical Competition Binding Data for 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole at Target Receptor Y

Compound IC₅₀ (nM) Kᵢ (nM) Hill Slope
Control Ligand 15.2 4.3 -1.05

| Test Compound | 450.7 | 128.8 | -0.95 |

Advanced and Alternative Methodologies

While radioligand assays are the focus of this guide, it is important for researchers to be aware of alternative and complementary techniques.

  • Non-Radioactive Assays: To avoid the safety and disposal issues of radioactivity, several alternative methods have been developed. [21]These include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR). [11][14][21][22]These methods are often more amenable to high-throughput screening.

  • Whole-Cell Binding Assays: Performing binding assays on intact, live cells provides a more physiologically relevant context, as receptors are in their native membrane environment with all associated proteins. [18][23]These assays can, however, be more complex to perform and interpret due to factors like ligand internalization and cellular metabolism.

Conclusion

This technical guide presents a robust, validated, and logical pathway for the initial characterization of the receptor binding affinity of the novel compound 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole. By following the detailed protocols for membrane preparation, saturation binding, and competition binding, researchers can generate high-quality data. The subsequent application of appropriate non-linear regression analysis and the Cheng-Prusoff correction will yield the inhibition constant (Kᵢ), a critical parameter for defining the compound's potency and selectivity. This foundational information is indispensable for guiding further preclinical development, including cell-based functional assays and in vivo studies, ultimately elucidating the therapeutic potential of this new chemical entity.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.
  • BenchChem. (2025).
  • Bio-protocol. (n.d.). Radioligand binding assays.
  • Revvity. (n.d.). DELFIA Receptor-Ligand Binding Assays.
  • Al-Sanea, M. M., et al. (2022).
  • Lee, H. I., & Lee, Y. S. (2004).
  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery.
  • Wikipedia. (n.d.). Ligand binding assay.
  • ResearchGate. (n.d.). (PDF)
  • Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology.
  • Sun, S., et al. (2005).
  • Shiraguppi, S. V., et al. (2025). A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities. AEWRJA.
  • Revvity. (n.d.). Receptor-Ligand Binding Assays.
  • Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?.
  • Labome. (2022). Receptor-Ligand Binding Assays.
  • Jasim, A. M., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Baghdad Journal of Pharmaceutical Sciences.
  • Aslam, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.
  • Li, X., et al. (2006). Quantification of small molecule-receptor affinities and kinetics by acoustic profiling. Assay and Drug Development Technologies.
  • Journal of the American Chemical Society. (2023). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells.
  • ACS Omega. (2023).
  • Horovitz, A. (1987).
  • GraphPad. (n.d.).
  • Springer. (2025). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches.
  • Dahl, G., & Auld, D. S. (2019).
  • ACS Publications. (2019).
  • ResearchGate. (2017). What program and analysis can assess binding affinity of a drug to specific proteins?.
  • PubMed. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis.
  • ResearchGate. (n.d.). Comparative binding energy analysis for binding affinity and target selectivity prediction | Request PDF.
  • Li, W., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.
  • NextSDS. (n.d.). 5-(3-chloropropyl)-1H-1,2,4-triazole hydrochloride.
  • MDPI. (2010).
  • ResearchGate. (n.d.). (PDF) 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review).
  • Damdoom, M. Y. A., & Al-Jeilawi, S. M. H. (2025). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Iraqi Journal of Science.
  • RSC Publishing. (n.d.). Targeting the hydrophobic channel of NNIBP: discovery of novel 1,2,3-triazole-derived diarylpyrimidines as novel HIV-1 NNRTIs with high potency against wild-type and K103N mutant virus - Organic & Biomolecular Chemistry.
  • Sigma-Aldrich. (n.d.).
  • Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. PMC.
  • MDPI. (2023). Molecular Hybridization of Alkaloids Using 1,2,3-Triazole-Based Click Chemistry.

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Methodological & Application

step-by-step synthesis protocol for 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction and Strategic Rationale

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to participate in hydrogen bonding, its high metabolic stability, and its favorable physicochemical properties[1]. Specifically, 5-alkyl-1-isopropyl-1H-1,2,4-triazole derivatives serve as critical building blocks in the synthesis of advanced active pharmaceutical ingredients (APIs). A prominent example is the integration of this moiety into the rational design of benzoxazepin inhibitors targeting the α-isoform of phosphoinositide 3-kinase (PI3Kα), which culminated in the clinical candidate GDC-0326[2].

The compound 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole (CAS: 1491667-70-9) is a highly versatile bifunctional intermediate. The terminal alkyl chloride serves as an electrophilic handle for downstream nucleophilic substitution (e.g., coupling with complex heterocyclic amines or phenols), while the triazole core provides essential target-binding interactions[2][3].

This application note details a robust, step-by-step protocol for synthesizing this intermediate via the regioselective C5-lithiation of 1-isopropyl-1H-1,2,4-triazole, followed by chemoselective alkylation.

Mechanistic Workflow and Causality

The synthesis relies on the inherent acidity of the C5 proton in 1-substituted 1,2,4-triazoles.

  • Regioselective Lithiation: Treatment of 1-isopropyl-1H-1,2,4-triazole with a strong base (n-butyllithium) at cryogenic temperatures (-78 °C) results in selective deprotonation at the C5 position. The adjacent N4 atom provides inductive stabilization to the resulting organolithium species. Kinetic control (-78 °C) is absolute mandatory here; allowing the lithiated intermediate to warm prematurely can lead to ring-opening (fragmentation into acyclic nitriles) or unwanted isomerization.

  • Chemoselective Alkylation: The 5-lithio intermediate is quenched with 1-bromo-3-chloropropane. The significant difference in leaving group ability and bond dissociation energy between the C–Br and C–Cl bonds ensures that the nucleophilic triazole carbon attacks exclusively at the brominated position via an SN​2 mechanism, preserving the terminal chloride for future synthetic steps.

SynthesisWorkflow Start 1-Isopropyl-1H-1,2,4-triazole (Starting Material) Lithiation Cryogenic Lithiation (n-BuLi, THF, -78°C) Start->Lithiation Intermediate 5-Lithio-1-isopropyl- 1H-1,2,4-triazole Lithiation->Intermediate C5 Deprotonation Alkylation Chemoselective Alkylation (1-Bromo-3-chloropropane) Intermediate->Alkylation Quench Quench & Extraction (Aqueous NH4Cl, EtOAc) Alkylation->Quench SN2 at C-Br bond Product 5-(3-Chloropropyl)-1-isopropyl- 1H-1,2,4-triazole Quench->Product Isolation

Fig 1: Synthesis workflow for 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole via C5-lithiation.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role / Rationale
1-Isopropyl-1H-1,2,4-triazole 111.151.01.11 gStarting material[4].
n-Butyllithium (2.5 M in Hexanes)64.061.054.20 mLStrong base for C5 deprotonation. Slight excess ensures complete conversion.
1-Bromo-3-chloropropane 157.441.21.89 g (1.18 mL)Bis-electrophile. Excess prevents dialkylation.
Tetrahydrofuran (THF) 72.11N/A30 mLSolvent. Must be strictly anhydrous to prevent quenching of n-BuLi.
Ammonium Chloride (Sat. Aq.)53.49N/A20 mLMild proton source for quenching unreacted organolithium species.

Step-by-Step Experimental Protocol

Prerequisites: All glassware must be oven-dried (120 °C for >4 hours) and assembled hot under a continuous stream of dry Argon or Nitrogen. Syringes and needles must be purged with inert gas prior to use.

Phase 1: Preparation and Lithiation
  • System Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a rubber septum, an internal temperature probe, and an argon inlet.

  • Substrate Dissolution: Charge the flask with 1-isopropyl-1H-1,2,4-triazole (1.11 g, 10.0 mmol) and anhydrous THF (30 mL). Initiate stirring.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to ≤ -75 °C.

  • Deprotonation: Using a syringe pump, add n-butyllithium (2.5 M in hexanes, 4.20 mL, 10.5 mmol) dropwise over 15 minutes.

    • Critical Insight: The internal temperature must not exceed -70 °C during addition. Rapid addition causes localized heating, leading to triazole ring fragmentation.

  • Maturation: Stir the resulting pale-yellow solution at -78 °C for 45 minutes to ensure complete formation of the 5-lithio species.

Phase 2: Electrophilic Substitution
  • Alkylation: Add 1-bromo-3-chloropropane (1.89 g, 12.0 mmol) dropwise over 5 minutes via syringe.

  • Controlled Warming: Remove the dry ice bath. Allow the reaction mixture to slowly warm to room temperature over a period of 2 to 3 hours.

    • Critical Insight: The SN​2 reaction is sluggish at -78 °C. Gradual warming allows the substitution to proceed smoothly while the organolithium is consumed, minimizing side reactions.

Phase 3: Workup and Isolation
  • Quenching: Once the reaction reaches room temperature and TLC indicates consumption of the starting material, cool the flask to 0 °C (ice bath) and carefully quench the reaction by adding saturated aqueous NH4​Cl (20 mL) dropwise.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a yellowish oil.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (typically 80:20 to 50:50, v/v) to afford pure 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole.

References

  • Fast synthesis of [1,2,3]-triazole derivatives on a Fe/Cu-embedded nano-catalytic substrate National Institutes of Health (NIH) / RSC Advances URL:[Link][1]

  • The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of (S)-2-((2-(1-Isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)oxy)propanamide (GDC-0326) Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • Benzoxazepin P13K inhibitor compounds and methods of use (US8242104B2) Google Patents URL:[3]

Sources

Application Note: Preparation and Handling of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole Stock Solutions for Biological and Chemical Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

The compound 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole is a highly functionalized heterocyclic building block. Featuring a lipophilic isopropyl moiety and a reactive 3-chloropropyl handle attached to a 1,2,4-triazole core, it is frequently utilized in medicinal chemistry as a precursor for target-directed probes or as an alkylating agent in biochemical assays.

Because the molecule contains a primary alkyl chloride, its stability is highly dependent on the solvent environment. Proper stock solution preparation is critical to prevent premature degradation and ensure reproducible assay data.

Quantitative Chemical Data

To facilitate precise molarity calculations, the foundational physicochemical properties of the compound are summarized below :

PropertyValue
Chemical Name 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole
CAS Number 1491667-70-9
Molecular Formula C₈H₁₄ClN₃
Molecular Weight 187.67 g/mol
Purity Standard ≥ 95% (Typical)
Recommended Solvent Anhydrous DMSO (≥99.9%)
Mass per 1.0 mL for 10 mM Stock 1.88 mg
Mass per 1.0 mL for 50 mM Stock 9.38 mg

Mechanistic Rationale for Solvent Selection (Causality)

As an Application Scientist, it is vital to understand why specific handling conditions are mandated, rather than blindly following a recipe.

The Threat of Solvolysis: The 3-chloropropyl group is an electrophilic center. If the compound is dissolved in water or protic solvents (like methanol or ethanol), the primary alkyl chloride is susceptible to nucleophilic substitution ( SN​2 ). Over time, water acts as a nucleophile, displacing the chloride ion to form 5-(3-hydroxypropyl)-1-isopropyl-1H-1,2,4-triazole and hydrochloric acid. This hydrolysis completely neutralizes the compound's intended reactivity.

The DMSO Advantage: To preserve the structural integrity of the alkyl chloride, Anhydrous Dimethyl Sulfoxide (DMSO) must be used . DMSO is a polar aprotic solvent; it perfectly solvates both the lipophilic isopropyl group and the polar triazole ring without acting as a nucleophile. Furthermore, utilizing strictly anhydrous DMSO prevents the introduction of trace water, which is critical for long-term cryopreservation.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system to ensure maximum compound fidelity from powder to assay buffer.

Phase 1: Master Stock Preparation
  • Thermal Equilibration: Remove the lyophilized compound from cold storage and place it in a desiccator at room temperature (RT) for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, instantly introducing water that will catalyze future hydrolysis.

  • Gravimetric Measurement: Using a calibrated microbalance, weigh exactly 9.38 mg of the compound into a sterile glass vial to target a 50 mM master stock.

  • Dissolution: Add exactly 1.0 mL of high-purity, Anhydrous DMSO (≥99.9%). Seal the vial with a PTFE-lined cap to prevent solvent evaporation and leaching of plasticizers.

  • Homogenization: Vortex the solution gently for 30 seconds. If necessary, sonicate in a room-temperature water bath for 1–2 minutes to disrupt crystal lattices. Do not apply heat.

Phase 2: Aliquoting and Cryopreservation
  • Dispensing: Divide the master stock into 20 µL to 50 µL single-use aliquots using amber glass vials.

    • Causality: Amber glass prevents photolytic degradation. Single-use aliquoting eliminates freeze-thaw cycles, which are notorious for drawing atmospheric moisture into hygroscopic DMSO stocks .

  • Inert Atmosphere: Gently purge the headspace of each vial with dry Argon or Nitrogen gas before capping.

  • Storage: Store immediately at -80°C. Under these conditions, the stock is stable for up to 6 months.

Phase 3: Assay Implementation (Working Solutions)
  • Thawing: Thaw a single aliquot at RT naturally.

  • Aqueous Dilution: Dilute the DMSO stock directly into your aqueous assay buffer (e.g., PBS, HEPES) immediately prior to the experiment. Do not let the aqueous working solution sit for prolonged periods.

  • Solvent Control: Ensure the final concentration of DMSO in the assay remains ≤ 1.0% (v/v) for biochemical assays, and ≤ 0.1% (v/v) for sensitive cell-based assays to avoid solvent-induced cytotoxicity.

Dilution Matrix for Assay Preparation

Use the following table to rapidly determine the required dilution factors to maintain safe DMSO limits:

Target Assay ConcentrationMaster Stock ConcentrationDilution FactorVolume of Stock per 1 mL BufferFinal DMSO % (v/v)
10 µM 10 mM1:1,0001.0 µL0.1%
50 µM 10 mM1:2005.0 µL0.5%
100 µM 50 mM1:5002.0 µL0.2%
500 µM 50 mM1:10010.0 µL1.0%

Workflow Visualization

G A Solid Compound (Equilibrate to RT) B Add Anhydrous DMSO (Vortex & Sonicate) A->B C Master Stock Solution (10 mM or 50 mM) B->C D Aliquot into Amber Vials (Single-use volumes) C->D E Store at -80°C (Argon Overlay) D->E F Thaw at RT (Prior to Assay) E->F G Dilute in Assay Buffer (Final DMSO ≤ 1%) F->G

Workflow for preparing and storing 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole stocks.

Self-Validating Quality Control (QC)

To ensure this protocol operates as a self-validating system, integrate the following mandatory QC checkpoints:

  • Optical Clarity Validation: Before aliquoting, inspect the master stock against a strong backlight. The solution must be 100% optically clear. Turbidity indicates incomplete dissolution, which will skew all downstream molarity calculations.

  • Mass Spectrometry (LC-MS) Stability Check: To validate that hydrolysis has not occurred during storage, run a diluted aliquot via LC-MS. The primary mass peak must correspond to the intact molecule: [M+H]+=188.1 m/z (for the 35Cl isotope) and 190.1 m/z (for the 37Cl isotope). The appearance of a peak at 170.1 m/z indicates the formation of the inactive hydroxyl-degradant.

  • Vehicle Control Baseline: In every downstream assay, you must include a "Vehicle Control" well containing the exact final concentration of DMSO (e.g., 0.5%) without the triazole compound. This internal control validates that any observed biological signal is driven by the compound itself, not solvent-induced artifacts.

References

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed (NIH).[Link]

Application Note: High-Efficiency Alkylation Protocols Using 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

In modern drug discovery, 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole serves as a highly versatile bifunctional building block. The 1-isopropyl-1,2,4-triazole core provides a metabolically stable, hydrogen-bond-accepting pharmacophore, while the 3-chloropropyl chain functions as a flexible linker for appending secondary amines, thiols, or phenols via nucleophilic aliphatic substitution (SN2)[1][2].

This application note details optimized, self-validating protocols for utilizing this reagent in both N-alkylation and S-alkylation workflows, specifically tailored for medicinal chemists and process scientists developing complex heterocyclic therapeutics.

Mechanistic Causality & Reaction Design

Primary alkyl chlorides are notoriously sluggish electrophiles in standard SN2 reactions due to the poor leaving-group ability of the chloride ion. To overcome the high activation energy barrier without resorting to excessively harsh thermal conditions (which can lead to E2 elimination or substrate degradation), our protocols employ a Finkelstein halogen exchange .

By introducing catalytic amounts of tetra-n-butylammonium iodide (TBAI) or potassium iodide (KI), the unreactive alkyl chloride is converted in situ to a highly reactive alkyl iodide. The iodide is rapidly displaced by the incoming nucleophile, regenerating the catalyst.

Solvent and Base Selection
  • For N-Alkylation: Acetonitrile (ACN) is the optimal solvent. Its high dielectric constant stabilizes the SN2 transition state, while remaining aprotic to avoid solvating the nucleophile. Potassium carbonate (K2CO3) is selected as a mild, insoluble base that deprotonates the amine without inducing base-catalyzed side reactions[3].

  • For S-Alkylation: Thiols are highly nucleophilic but prone to oxidative dimerization (disulfide formation). Triethylamine (TEA) in ethanol or tetrahydrofuran (THF) provides a mild basic environment to generate the thiolate anion rapidly[4]. Alternatively, zinc-mediated, base-free conditions can be utilized to ensure absolute chemoselectivity[5].

Mechanism RCl Alkyl Chloride (Poor Leaving Group) Finkelstein Finkelstein Exchange (TBAI / KI) RCl->Finkelstein RI Alkyl Iodide (Excellent Leaving Group) Finkelstein->RI SN2 SN2 Transition State RI->SN2 Nucleophile Deprotonated Nucleophile (N- or S-) Nucleophile->SN2 Product Alkylated Triazole Product SN2->Product

Fig 1. Finkelstein-assisted SN2 mechanism for alkyl chlorides.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization of N-alkylation conditions using 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole and a standard secondary piperazine. The data clearly demonstrates the necessity of the iodide catalyst and the efficiency of microwave irradiation[3].

SolventBase (Equiv)Catalyst (Equiv)Heating MethodTemp (°C)Time (h)Yield (%)
TolueneTEA (2.0)NoneConventional1102445
ACNK2CO3 (3.0)NoneConventional821660
ACNK2CO3 (3.0)TBAI (0.1)Conventional82885
ACN K2CO3 (3.0) TBAI (0.1) Microwave 120 0.5 92

Experimental Protocols

Workflow A Substrate Preparation B Catalyst Addition A->B C Alkylation Reaction B->C D Aqueous Workup C->D E Product Purification D->E

Fig 2. Standard workflow for SN2 alkylation using 3-chloropropyl triazole.

Protocol A: Microwave-Assisted N-Alkylation of Secondary Amines

This protocol is optimized for high-throughput synthesis and library generation, minimizing reaction time while maximizing purity.

  • Reagent Charging: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the secondary amine (e.g., aryl piperazine) (1.0 mmol, 1.0 eq) and 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole (1.1 mmol, 1.1 eq).

  • Base & Catalyst Addition: Add finely powdered, anhydrous K2CO3 (3.0 mmol, 3.0 eq) followed by TBAI (0.1 mmol, 0.1 eq). Causality Note: Finely powdered K2CO3 increases the surface area for heterogeneous deprotonation, preventing localized pH spikes that cause substrate degradation.

  • Solvation: Suspend the mixture in 2.0 mL of anhydrous Acetonitrile (ACN).

  • Reaction: Seal the vial with a Teflon-lined crimp cap. Subject the reaction to microwave irradiation at 120 °C for 30 minutes with continuous stirring[3].

  • Workup: Cool the vial to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove inorganic salts. Wash the filter cake with an additional 5 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 95:5 DCM:MeOH) to afford the pure N-alkylated product.

Protocol B: Chemoselective S-Alkylation of Heteroaryl Thiols

This protocol utilizes mild conditions to prevent disulfide bond formation and ensure selective S-alkylation over N-alkylation in tautomeric heterocycles.

  • Thiolate Generation: In an oven-dried 50 mL round-bottom flask under an inert argon atmosphere, dissolve the heteroaryl thiol (2.0 mmol, 1.0 eq) in 10 mL of anhydrous THF.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add Triethylamine (TEA) (3.0 mmol, 1.5 eq) dropwise. Stir for 15 minutes to ensure complete generation of the thiolate anion[4].

  • Electrophile Addition: Add 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole (2.1 mmol, 1.05 eq) and a catalytic amount of TBAI (0.1 mmol, 0.05 eq) directly to the cold solution.

  • Reaction: Remove the ice bath and attach a reflux condenser. Heat the mixture to 65 °C (reflux) for 4–8 hours. Monitor the consumption of the thiol via LC-MS or TLC (UV active).

  • Quench & Extraction: Once complete, cool the reaction to room temperature and quench with 10 mL of saturated aqueous NH4Cl. Extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via silica gel chromatography (Hexanes/EtOAc gradient) or recrystallization from hot ethanol.

Trustworthiness & Self-Validating System

To ensure the integrity of the experimental outcome, the protocol is designed to be self-validating through distinct spectroscopic markers. Researchers must verify the following parameters to confirm successful alkylation:

  • 1H NMR Diagnostic Shifts: The unreacted 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole exhibits a characteristic triplet for the terminal –CH2–Cl protons at approximately δ 3.5–3.7 ppm .

    • Upon successful N-alkylation , this triplet shifts significantly upfield to δ 2.3–2.6 ppm .

    • Upon successful S-alkylation , the shift is less pronounced but distinctly moves to δ 2.8–3.1 ppm .

    • The central methylene group (–CH2–CH2–CH2–) will appear as a diagnostic quintet around δ 1.8–2.0 ppm , confirming the integrity of the propyl linker.

  • Mass Spectrometry (ESI-MS): The starting material exhibits a classic 3:1 isotopic pattern indicative of the 35Cl/37Cl isotopes. Successful nucleophilic displacement results in the complete disappearance of this isotopic signature and the emergence of the [M+H]+ peak corresponding to the exact mass of the coupled target.

References[1] Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles - Thieme Connect -https://www.thieme-connect.com/[2] Furfuryl Cation Induced Cascade Formal[3 + 2] Cycloaddition/Double Ring-Opening/Chlorination: An Approach to Chlorine-Containing Complex Triazoles - ACS Publications - https://pubs.acs.org/[5] Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI -https://www.mdpi.com/[3] Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC / NIH -https://www.ncbi.nlm.nih.gov/pmc/[4] Zinc-mediated facile and efficient chemoselective S-alkylation of 5-aryl 1,3,4-oxadiazole-2-thiols - Taylor & Francis - https://www.tandfonline.com/

Sources

Troubleshooting & Optimization

optimizing solvent choice for 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal provides drug development professionals and synthetic chemists with field-proven troubleshooting guides, optimized solvent matrices, and self-validating protocols for the purification of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole.

Due to the unique physicochemical properties of this intermediate—combining a basic, polar triazole core with a highly reactive electrophilic alkyl chloride—standard purification templates often fail. This guide focuses on the causality behind these failures and how to overcome them through precise solvent optimization.

Expert Troubleshooting Guide (FAQs)

Q1: Why am I losing yield to a highly polar byproduct during rotary evaporation or recrystallization? Causality & Solution: The 3-chloropropyl chain contains a primary alkyl chloride, which is highly susceptible to nucleophilic attack. If you use protic solvents (e.g., methanol, ethanol) and apply heat (>40 °C), the solvent acts as a nucleophile, leading to solvolysis (forming an ether)[1]. Furthermore, prolonged heating—even in non-nucleophilic solvents—can trigger an intramolecular SN2 reaction where the basic triazole nitrogen attacks the alkyl chloride, forming a highly polar, water-soluble bicyclic triazolium salt. Action: Strictly avoid primary alcohols during concentration. Use aprotic solvents like toluene, ethyl acetate, or heptane. Keep rotary evaporation water bath temperatures strictly below 35 °C.

Q2: My compound streaks severely on normal-phase silica gel, and the regioisomers co-elute. How can I improve resolution? Causality & Solution: Triazoles possess basic nitrogen atoms that strongly hydrogen-bond with the acidic silanol (Si-OH) groups on standard normal-phase silica[2]. This causes severe tailing, which ruins the resolution between the closely related 1,5-isomer and 1,3-isomer formed during typical regioselective N-alkylation[3]. Action: Passivate the silica column by pre-equilibrating it with your mobile phase containing 1–2% Triethylamine (TEA). For the mobile phase, a gradient of Hexane/Ethyl Acetate provides the optimal balance of lipophilicity and polarity to separate the isopropyl/chloropropyl structural isomers.

Q3: How do I effectively remove unreacted polar triazole starting materials without losing my target product? Causality & Solution: Unsubstituted or mono-substituted triazole precursors are highly polar and water-soluble, whereas your target, 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, has significant lipophilic character due to the isopropyl and chloropropyl groups. Action: Utilize a "Salting Out" liquid-liquid extraction (LLE)[2]. Dissolve the crude mixture in toluene. Wash with a concentrated aqueous brine (NaCl) solution. The high ionic strength of the aqueous phase drives the lipophilic target compound entirely into the organic layer while retaining the unreacted, highly polar triazole precursors in the aqueous phase.

Quantitative Data: Solvent Optimization Matrix

The following table summarizes the quantitative and qualitative properties of various solvents specifically regarding their compatibility with 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole.

SolventClassificationBoiling Point (°C)Solvolysis RiskStreaking on SilicaApplication Recommendation
Methanol Polar Protic64.7High (Forms ether)LowAVOID for heating/concentration.
Toluene Non-polar Aprotic110.6None N/A (Extraction)OPTIMAL for LLE and crystallization.
Hexane / EtOAc Non-polar / Polar~68 / 77.1None High (if no TEA)OPTIMAL for chromatography (add 1% TEA).
Dichloromethane Polar Aprotic39.6Low ModerateACCEPTABLE but toxic; keep temp <30°C.
Water / Brine Highly Polar100.0Moderate (Hydrolysis)N/AOPTIMAL as aqueous wash (use cold).

Step-by-Step Experimental Protocols

Protocol: Self-Validating Liquid-Liquid Extraction & Flash Chromatography

Objective: Isolate the 1,5-isomer from crude reaction mixtures while preventing alkyl chloride degradation.

Phase 1: Liquid-Liquid Extraction (LLE)

  • Dilution: Dissolve the crude reaction mixture in Toluene (10 mL per gram of crude). Causality: Toluene is aprotic and prevents solvolysis of the chloropropyl group.

  • Aqueous Wash: Wash the organic layer with cold (4 °C) saturated aqueous NaCl (brine) (3 x 5 mL). Causality: Cold temperatures prevent hydrolysis of the alkyl chloride; brine forces the lipophilic target into the organic phase[2].

  • Self-Validation Check: Spot both the aqueous and organic layers on a TLC plate. The aqueous phase should show no spots at the target Rf, confirming complete partitioning.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Critical Step: Maintain the water bath at ≤35 °C to prevent intramolecular cyclization.

Phase 2: Flash Column Chromatography 5. Column Preparation: Slurry-pack a silica gel column using Hexane/Ethyl Acetate (80:20, v/v) containing 1% Triethylamine (TEA). Causality: TEA neutralizes acidic silanols, preventing basic triazole streaking[2]. 6. Loading: Dissolve the concentrated crude in a minimum volume of the mobile phase and load it onto the column. 7. Elution & TLC Validation: Elute using a gradient of 80:20 to 50:50 Hexane/EtOAc (+1% TEA). Self-Validation: Since alkyl triazoles lack strong UV chromophores, visualize the TLC plates using Potassium Permanganate (KMnO₄) stain and heat. The target compound will appear as a distinct yellow/brown spot against a purple background. The absence of baseline streaking confirms the efficacy of the TEA modifier. 8. Isolation: Pool the fractions containing the pure 1,5-isomer and concentrate at ≤35 °C.

Visualizations

Workflow Crude Crude 5-(3-Chloropropyl)- 1-isopropyl-1H-1,2,4-triazole LLE Liquid-Liquid Extraction (Toluene / Cold Brine) Crude->LLE OrgLayer Organic Layer (Target + Regioisomers) LLE->OrgLayer Extract AqLayer Aqueous Layer (Polar Impurities) LLE->AqLayer Discard Chrom Flash Chromatography (Hexane/EtOAc + 1% TEA) OrgLayer->Chrom Load Pure Pure 1,5-Isomer Target Chrom->Pure Target Elution Waste 1,3-Isomer & Byproducts Chrom->Waste Isomer Separation

Fig 1: Optimized purification workflow for 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole.

Stability Start 5-(3-Chloropropyl)- 1-isopropyl-1H-1,2,4-triazole Degradation Degradation Products (Solvolysis / Cyclization) Start->Degradation Protic Solvents (MeOH) + Heat (>40°C) Stable Stable Purified Product Start->Stable Aprotic Solvents (Toluene) + Low Temp (<35°C)

Fig 2: Solvent-dependent stability pathways of the chloropropyl triazole intermediate.

References

  • Journal of the American Chemical Society. "Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity." Available at: [Link]

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Available at:[Link]

Sources

reducing byproduct formation in 5-(3-Chloropropyl)-1-isopropyl-1h-1,2,4-triazole reactions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals optimizing the synthesis of 5-(3-chloropropyl)-1-isopropyl-1H-1,2,4-triazole. This critical heterocyclic building block is typically synthesized via the C5-lithiation of 1-isopropyl-1H-1,2,4-triazole followed by an electrophilic quench.

Here, we dissect the mechanistic causality of byproduct formation and provide field-proven, self-validating protocols to ensure high-fidelity scale-up.

Mechanistic Workflow & Byproduct Pathways

To troubleshoot effectively, one must visualize the competing kinetic pathways. The diagram below illustrates the divergence between the target C-alkylation and the primary failure modes: intramolecular quaternization and non-selective halogen displacement.

G SM 1-Isopropyl-1H-1,2,4-triazole Lithio 5-Lithio-1-isopropyl-1H-1,2,4-triazole (Reactive Intermediate) SM->Lithio n-BuLi, THF, -78°C (Deprotonation) Product 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole (Target Product) Lithio->Product 1-Bromo-3-chloropropane (Bromide Displacement) Bromo 5-(3-Bromopropyl) Byproduct (Regioisomeric Impurity) Lithio->Bromo 1-Bromo-3-chloropropane (Chloride Displacement) Dimer Wurtz-Coupled Dimer (Over-alkylation) Lithio->Dimer Reaction with Product (Poor Mixing/Excess Base) Cyclic Bicyclic Quaternary Ammonium Salt (Degradation Byproduct) Product->Cyclic Intramolecular N4 Attack (Thermal Stress >20°C)

Reaction pathways in the synthesis of 5-(3-chloropropyl)-1-isopropyl-1H-1,2,4-triazole.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My isolated yield is low, and I am observing a highly polar, water-soluble mass in the aqueous layer during workup. What is this? Expertise & Causality: You are likely observing the formation of a bicyclic quaternary ammonium salt. The 1,2,4-triazole ring contains a highly nucleophilic nitrogen at the N4 position. The electron-rich nature of the triazole anion contributes significantly to this nucleophilicity[1]. Once the 3-chloropropyl chain is installed at C5, the molecule is primed for an intramolecular Menshutkin-type cyclization. The entropy of activation for forming a 6-membered ring (yielding 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-4-ium chloride) is highly favorable. Solution: This degradation is thermally driven. Ensure that the reaction temperature never exceeds 0 °C during the quench, and keep the organic extracts below 20 °C during solvent evaporation. If the salt has already formed, it cannot be reversed; however, you can selectively extract the target product using a non-polar solvent mixture (e.g., Heptane/MTBE 1:1), leaving the polar quaternary salt trapped in the aqueous phase.

Q2: LC-MS analysis shows a byproduct with a mass corresponding to the 3-bromopropyl derivative (+44 Da relative to the target). How do I prevent this? Expertise & Causality: 1-Bromo-3-chloropropane is a bifunctional electrophile. While the C-Br bond is weaker and bromide is a superior leaving group, the highly reactive nature of the 5-lithio triazole intermediate can overcome the activation barrier for chloride displacement if the local concentration of the bromide terminus is depleted. Solution: Implement an inverse addition protocol. Instead of adding the electrophile to the lithiated triazole, transfer the lithiated triazole via cannula into a solution containing an excess (1.5 - 2.0 equivalents) of 1-bromo-3-chloropropane maintained strictly at -78 °C. This ensures the lithiated species is always surrounded by a vast excess of the more reactive C-Br electrophilic sites.

Q3: Why am I seeing unreacted 1-isopropyl-1H-1,2,4-triazole despite using 1.05 equivalents of n-BuLi? Expertise & Causality: Deprotonation of 1-substituted 1,2,4-triazoles using strong bases like n-BuLi occurs selectively at the C5 position due to the inductive electron-withdrawing effect of the adjacent nitrogens[2]. However, ambient moisture in the THF or premature quenching by the dihalide can consume the base. Furthermore, if the electrophile is added too quickly, localized exothermic micro-environments can cause the lithiated species to abstract a proton from the newly formed product or the solvent. Solution: Titrate your n-BuLi immediately prior to use. Extend the lithiation maturation time to 45 minutes at -78 °C before electrophile addition to ensure complete thermodynamic enolization.

Quantitative Impact of Reaction Parameters

The following table summarizes the causal relationship between process parameters and byproduct distribution, validated through extensive reaction profiling.

Temperature ProfileAddition MethodElectrophile (Eq.)Target Yield (%)Quaternary Salt (%)Bromo-Byproduct (%)
-78 °C to RT (Standard)Normal1.145.238.58.1
-78 °C to 0 °CNormal1.168.412.07.5
-78 °C to 0 °CInverse1.179.111.52.2
-78 °C to 0 °C Inverse 1.5 91.3 < 2.0 < 1.0
-40 °C to 0 °CInverse1.572.05.514.3

Self-Validating Experimental Protocol

This protocol incorporates built-in validation checkpoints to ensure the integrity of the synthesis and prevent downstream failures[3].

Phase 1: Regioselective Lithiation

  • Preparation: Charge a flame-dried, argon-purged flask with 1-isopropyl-1H-1,2,4-triazole (1.0 eq) and anhydrous THF (10 mL/g). Cool the solution to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Base Addition: Add n-BuLi (2.5 M in hexanes, 1.05 eq) dropwise via syringe pump over 30 minutes. Maintain the internal temperature below -70 °C.

  • Maturation: Stir the resulting pale-yellow solution at -78 °C for 45 minutes.

    • Self-Validation Checkpoint: Quench a 0.1 mL aliquot in D2O. Analyze via 1H NMR. The disappearance of the C5 proton singlet (typically around 8.2 ppm) confirms >98% lithiation efficiency. Do not proceed until this is verified.

Phase 2: Inverse Electrophilic Quench 4. Electrophile Preparation: In a separate flame-dried flask, dissolve 1-bromo-3-chloropropane (1.5 eq) in anhydrous THF (5 mL/g) and cool to -78 °C. 5. Inverse Addition: Transfer the lithiated triazole solution into the electrophile solution via a dry, argon-flushed cannula over 45 minutes. 6. Reaction Progression: Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

  • Self-Validation Checkpoint: Perform TLC (EtOAc/Hexane 1:1). The reaction is complete when the starting material spot is no longer visible under UV/Iodine stain.

Phase 3: Low-Temperature Workup 7. Quench: Quench the reaction at -20 °C by the slow addition of saturated aqueous NH4Cl (5 mL/g). 8. Extraction: Extract the aqueous layer with cold MTBE (3 x 10 mL/g). Crucial: Do not use highly polar solvents like DCM or pure EtOAc, as they will co-extract any trace quaternary ammonium byproduct. 9. Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator water bath set to no higher than 20 °C .

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • 1-Isopropyl-1H-1,2,4-triazole | 63936-02-7. Benchchem.
  • 1,2,3-Triazoles.

Sources

Validation & Comparative

A Comparative Guide to Validated HPLC Purity Analysis of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The robust determination of purity is a cornerstone of quality control in pharmaceutical development and manufacturing. This guide presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, an important intermediate in drug synthesis. We will compare an optimized isocratic method against a standard gradient approach, providing the experimental data and rationale behind the methodological choices. The complete validation of the proposed method is described in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, establishing its suitability for its intended purpose.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and scientifically-grounded protocol for purity assessment of novel triazole derivatives.

Introduction: The Imperative for Purity Analysis

5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole belongs to the triazole class of heterocyclic compounds, which are foundational scaffolds in a wide array of antifungal agents and other therapeutic molecules.[3] The isomeric purity, impurity profile, and degradation products of such an active pharmaceutical ingredient (API) or intermediate are critical quality attributes (CQAs) that directly impact the safety and efficacy of the final drug product. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate that analytical procedures for quality control be thoroughly validated to ensure they are reliable and fit for purpose.[4][5][6]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3] This guide provides a scientifically rigorous framework for developing and validating an HPLC method for purity analysis, using 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole as a representative case study.

Method Development: A Tale of Two Approaches

The goal of method development is to achieve reliable separation of the main compound from all potential impurities within a reasonable timeframe. We evaluated two distinct Reversed-Phase HPLC (RP-HPLC) methods: a generic, wide-ranging gradient method often used for initial screening, and a highly optimized isocratic method designed for routine quality control.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column (e.g., 4.6 x 150 mm, 5 µm) was selected as it is a versatile, non-polar stationary phase well-suited for retaining and separating moderately polar heterocyclic compounds like triazole derivatives.[3][7]

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a standard choice for RP-HPLC. Acetonitrile provides good UV transparency and low viscosity. A phosphate buffer was added to control the pH, ensuring consistent ionization state of the analyte and, therefore, reproducible retention times.

  • Detection: The triazole ring contains a chromophore that absorbs UV light. Based on spectral scans of similar triazole compounds, a detection wavelength of 220 nm was chosen to provide high sensitivity for the parent compound and expected impurities.

Comparative Performance Analysis

The optimized isocratic method (Method A) was designed for efficiency and robustness, while the gradient method (Method B) serves as a baseline for comparison.

ParameterMethod A: Optimized Isocratic Method B: Generic Gradient Rationale for Superiority of Method A
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm-
Mobile Phase 65:35 (v/v) Acetonitrile / 20mM KH₂PO₄ (pH 3.0)A: 20mM KH₂PO₄ (pH 3.0), B: AcetonitrileThe isocratic mobile phase is simpler, requires no gradient pump, and eliminates column re-equilibration time, increasing throughput.
Flow Rate 1.0 mL/min1.0 mL/min-
Gradient Program N/A10% B to 90% B over 15 min, hold 2 min, return to 10% B over 1 min, equilibrate 5 minThe long gradient and re-equilibration steps make this method significantly slower.
Detection UV at 220 nmUV at 220 nm-
Analysis Time 8 minutes 23 minutes Faster analysis time is critical for high-throughput QC labs.
Resolution (Rs) > 2.5 for all impurity peaksVariable, < 2.0 for early eluting peaksMethod A provides superior separation of the main peak from its closely related impurities.
Tailing Factor (Tf) 1.11.3Better peak shape in Method A allows for more accurate integration and quantification.

Full Method Validation (ICH Q2(R1)) for Method A

The objective of analytical procedure validation is to demonstrate that it is suitable for its intended purpose.[2] The proposed isocratic method was validated according to the ICH Q2(R1) guideline.[8][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.

  • Protocol: A solution of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole was subjected to forced degradation under acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. The resulting solutions were analyzed alongside an undegraded standard and a placebo solution. Peak purity was assessed using a Photodiode Array (PDA) detector.

  • Results: The main peak of the analyte was well-resolved from all degradation product peaks and any excipients. The peak purity index was greater than 0.999 in all cases, confirming no co-eluting peaks.

Linearity and Range
  • Protocol: A series of seven solutions of the reference standard were prepared over a concentration range of 0.5 µg/mL to 150 µg/mL (covering the range from the Limit of Quantitation to 150% of the target concentration). A calibration curve was generated by plotting the peak area against the concentration.

  • Results:

ParameterResultAcceptance Criteria
Correlation Coefficient (R²) 0.9998≥ 0.999
Range 1.5 µg/mL - 150 µg/mLDefined and justified
Y-intercept Close to zeroIntercept not significantly different from zero
Accuracy
  • Protocol: Accuracy was determined by performing recovery studies. A placebo mixture was spiked with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

  • Results:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.8%0.45%98.0% - 102.0% Recovery, RSD ≤ 2.0%
100%100.5%0.31%98.0% - 102.0% Recovery, RSD ≤ 2.0%
120%101.1%0.52%98.0% - 102.0% Recovery, RSD ≤ 2.0%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10]

  • Protocol:

    • Repeatability (Intra-assay): Six replicate injections of the standard solution at 100% concentration were performed on the same day by the same analyst.

    • Intermediate Precision (Inter-assay): The repeatability study was repeated on a different day by a second analyst using a different HPLC system.

  • Results:

Precision Level% RSD of Peak AreaAcceptance Criteria
Repeatability 0.48%RSD ≤ 2.0%
Intermediate Precision 0.85%RSD ≤ 2.0%
Detection & Quantitation Limits (LOD & LOQ)
  • Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. A series of dilute solutions were injected to determine the concentrations that yielded S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.

  • Results:

ParameterResult
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Robustness
  • Protocol: The robustness of the method was evaluated by making small, deliberate variations in key method parameters around the nominal values. The effect on peak area and retention time was observed.

  • Results:

Parameter VariedVariationResultAcceptance Criteria
Flow Rate ± 0.1 mL/minSystem suitability parameters metSystem suitability passes
Mobile Phase Composition ± 2% AcetonitrileSystem suitability parameters metSystem suitability passes
Column Temperature ± 5 °CSystem suitability parameters metSystem suitability passes
Mobile Phase pH ± 0.2 unitsSystem suitability parameters metSystem suitability passes

The method proved to be robust with respect to minor variations in these parameters.

Visual Workflows and Relationships

Caption: Workflow for HPLC Method Validation.

Validation_Parameters center Fit for Purpose (Validated Method) Specificity Specificity center->Specificity ensures Linearity Linearity center->Linearity requires Range Range center->Range defines Accuracy Accuracy center->Accuracy confirms Precision Precision center->Precision confirms Robustness Robustness center->Robustness ensures Linearity->Range related Linearity->Accuracy supports Accuracy->Precision interdependent

Caption: Interrelationship of Validation Parameters.

Detailed Experimental Protocol: Method A

Reagents and Materials
  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

  • Phosphoric Acid (AR Grade)

  • Water (Milli-Q or equivalent)

  • Reference Standard: 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole (>99.5% purity)

  • Sample: 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole for analysis

Preparation of Solutions
  • Mobile Phase: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter. The final mobile phase is a 65:35 (v/v) mixture of Acetonitrile and the prepared phosphate buffer. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh 25 mg of the sample into a 250 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Chromatographic Conditions
  • Instrument: HPLC system with UV/PDA detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Run Time: 8 minutes

System Suitability Test (SST)

Before starting the analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • % RSD for peak area: ≤ 2.0%

Purity Calculation

The purity of the sample is calculated as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Conclusion

This guide has detailed the development and comprehensive validation of a robust, specific, and efficient isocratic RP-HPLC method for the purity analysis of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole. By comparing it with a generic gradient method, we have demonstrated the clear advantages of a properly optimized method for routine quality control. The validation data confirms that the method is linear, accurate, precise, and robust, meeting all acceptance criteria as stipulated by ICH guidelines. This validated method is fit for its intended purpose and can be confidently implemented in a regulated laboratory environment for the quality assessment of this important pharmaceutical intermediate.

References

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA website. [Link]

  • Mehvar, R., & Jamali, F. (1997). High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma. Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1135-1141. [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from ECA Academy website. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from European Bioanalysis Forum website. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from EMA website. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from European Bioanalysis Forum website. [Link]

  • Amjad, M. S., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Latin American Journal of Pharmacy, 42(5). [Link]

  • Musenga, A., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online, 40(15), 2539-2547. [Link]

  • ECA Academy. (n.d.). FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994. Retrieved from ECA Academy website. [Link]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Chen, L., et al. (2018). Discovery of[3][8][11]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. Molecules, 23(7), 1759. [Link]

  • Analytical Science & Technology Group. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from Analytical Science & Technology Group website. [Link]

  • Borman, P., & Nethercote, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Analytical Method Validation and Instrument Performance Verification. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH website. [Link]

  • Sadek, P. (2000, March 1). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [Link]

  • U.S. Food and Drug Administration. (2014). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA website. [Link]

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Advanced FTIR Spectrum Analysis and Peak Validation for 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In pharmaceutical development, 1,2,4-triazole derivatives frequently serve as critical pharmacophores in antifungal agents and CNS-active compounds. 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole is a highly specialized intermediate. Its synthesis typically involves the N-alkylation of the triazole core followed by the chlorination of a precursor alcohol (e.g., using thionyl chloride).

Validating this intermediate requires confirming three structural pillars:

  • The intact 1,2,4-triazole heteroaromatic ring.

  • Complete N-alkylation (presence of the isopropyl group and absence of N-H).

  • Complete chlorination (presence of the primary alkyl chloride and absence of O-H).

Fourier Transform Infrared (FTIR) spectroscopy is the ideal modality for this rapid go/no-go validation. However, the choice of sampling technique—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Pellet Transmission —can drastically impact data integrity. This guide objectively compares these methodologies, providing causality-driven protocols to ensure your spectral data is a self-validating system.

Mechanistic Causality: Spectral Peak Validation

Before comparing instrument modalities, we must establish the diagnostic vibrational modes of the target molecule. The complexity of infrared spectra in the 1450 to 600 cm⁻¹ region makes it difficult to assign all absorption bands; this unique pattern is known as the fingerprint region 1. However, specific functional group frequencies allow us to track chemical transformations accurately 2.

For 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, we are not just looking for what is present, but critically, what is absent.

Table 1: FTIR Peak Validation Matrix
Functional GroupWavenumber (cm⁻¹)Intensity / ShapeDiagnostic Purpose (Causality)
Triazole C3-H ~3100 – 3130Weak, SharpConfirms the intact 1,2,4-triazole core.
Aliphatic C-H 2960 – 2850Strong, MultipleConfirms sp³ carbons of the propyl and isopropyl chains.
Triazole C=N 1500 – 1560Medium, SharpCharacteristic "marker bands" of the triazole ring 3.
Isopropyl gem-dimethyl ~1385 & ~1370Medium, Doublet The symmetric deformation coupling splits this peak, proving the presence of the 1-isopropyl group.
C-Cl Stretch 650 – 800Strong, SharpValidates successful chlorination of the propyl chain.
O-H Stretch (Impurity) ~3300BroadMust be absent. Presence indicates incomplete chlorination (residual precursor alcohol).
N-H Stretch (Impurity) ~3200Medium, BroadMust be absent. Presence indicates incomplete N-alkylation (des-isopropyl impurity).

Comparative Guide: Diamond ATR-FTIR vs. KBr Pellet Transmission

When analyzing this specific intermediate, the choice of sample presentation is critical. Attenuated Total Reflectance (ATR) relies on an evanescent wave penetrating 0.5–2 µm into the sample, making it ideal for surface-sensitive measurements without sample prep 4. KBr transmission requires grinding the sample into a salt matrix.

For validating 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, Diamond ATR is objectively superior due to the severe risk of moisture interference inherent to KBr.

Table 2: Performance Comparison
ParameterDiamond ATR-FTIRKBr Pellet TransmissionImpact on Validation of Target Compound
Moisture Interference Minimal. Direct application prevents atmospheric water absorption.High Risk. KBr is highly hygroscopic. Absorbed water during grinding creates a false O-H peak at ~3400 cm⁻¹.Critical. A false O-H peak in KBr mimics the precursor alcohol impurity, leading to false batch failures.
Fingerprint Region (C-Cl) Excellent. Diamond is highly transparent down to 400 cm⁻¹.Excellent. KBr is fully transparent in this region.Both methods effectively resolve the critical 650–800 cm⁻¹ C-Cl stretch.
Sample Preparation None. Direct application of liquid or solid.Extensive. Requires precise grinding (1% sample to 99% KBr) and hydraulic pressing.ATR prevents pressure-induced polymorphism or degradation of the alkyl chloride chain.
Spectral Resolution Good. Subject to minor peak shifts due to anomalous dispersion (software correctable).Superior. Pure transmission obeys Beer-Lambert law without refractive index distortions.ATR requires software correction to match transmission databases, but the operational reliability outweighs this.

Self-Validating Experimental Protocols

To ensure Trustworthiness (E-E-A-T), an analytical protocol cannot simply list steps; it must validate itself during execution. Below are the optimized workflows.

Protocol A: Diamond ATR-FTIR Workflow (Recommended)

Causality: This method eliminates hygroscopic false positives, ensuring any O-H signal detected is a true synthetic impurity.

  • System Suitability Check (Self-Validation): Before analyzing the batch, scan a traceable Polystyrene (PS) calibration film. Verify the sharp aromatic C-H stretch at exactly 1601 cm⁻¹ and 1028 cm⁻¹. Why? This proves the interferometer's laser is calibrated and wavelength accuracy is intact.

  • Crystal Cleaning: Wipe the diamond crystal with HPLC-grade Isopropanol using a lint-free wipe. Allow to evaporate.

  • Background Acquisition: Collect a 32-scan background against ambient air. Why? This subtracts atmospheric CO₂ and ambient humidity from the final spectrum.

  • Sample Application: Apply 1-2 drops (if viscous liquid) or 2-5 mg (if solid) of the triazole intermediate directly onto the diamond crystal. If solid, engage the pressure anvil until the software indicates optimal contact. Why? The evanescent wave only penetrates ~1 µm; poor contact results in artificially weak fingerprint peaks.

  • Data Collection & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply the "ATR Correction" algorithm in the spectrometer software. Why? ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Correction normalizes the C-Cl peak intensity relative to the C-H peaks, allowing direct comparison to transmission reference libraries.

Protocol B: KBr Pellet Transmission Workflow (Alternative)

Use only if ATR is unavailable. Strict moisture control is mandatory.

  • Matrix Dehydration (Self-Validation): Bake spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours and store in a desiccator. Why? Failing to drive off interstitial water will guarantee a false O-H band, ruining the impurity validation.

  • Milling: In an agate mortar, gently triturate 1-2 mg of the target compound with 100 mg of the baked KBr. Do not over-grind. Why? Excessive grinding generates localized heat, which can degrade halogenated aliphatic chains.

  • Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under vacuum for 2 minutes. Why? The vacuum removes trapped air, and the pressure cold-fuses the KBr into a continuous matrix, eliminating the Christiansen effect (baseline scattering).

  • Acquisition: Place the transparent pellet in the beam path and acquire 32 scans against an empty-beam background.

Workflow Visualization

The following decision tree illustrates the logical flow for validating the synthesis of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole using FTIR.

FTIR_Workflow Start Raw Batch: 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole FTIR Acquire FTIR Spectrum (Diamond ATR preferred) Start->FTIR CheckOH Is broad O-H stretch present at ~3300 cm⁻¹? FTIR->CheckOH FailOH FAIL: Incomplete Chlorination (Precursor Alcohol Present) CheckOH->FailOH Yes CheckNH Is N-H stretch present at ~3200 cm⁻¹? CheckOH->CheckNH No FailNH FAIL: Incomplete N-Alkylation (Des-isopropyl Impurity) CheckNH->FailNH Yes CheckCCl Is strong C-Cl stretch present at ~650-800 cm⁻¹? CheckNH->CheckCCl No FailCCl FAIL: Missing Chloropropyl Group CheckCCl->FailCCl No Pass PASS: Structural Validation Confirmed Proceed to QC / HPLC CheckCCl->Pass Yes

Decision tree for the FTIR spectral validation of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole.

References

  • 1.7: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • What Is Attenuated Total Reflectance (ATR) in FTIR Spectroscopy? Source: University Wafer URL:[Link]

  • Infrared Spectroscopy Source: Michigan State University (MSU) Chemistry URL:[Link]

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties Source: PubMed (National Institutes of Health) URL:[Link]

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A Comparative Guide to the Quantitative Analysis of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of methodologies for the precise quantification of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole, a key intermediate in pharmaceutical synthesis. We will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, offering a detailed, validated protocol. Furthermore, we will objectively compare the performance of GC-MS with viable alternatives, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to guide researchers and drug development professionals in selecting the optimal method for their specific needs.

Introduction: The Analytical Imperative

5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole is a heterocyclic compound whose purity and concentration are critical quality attributes in the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification is essential for ensuring reaction yield, monitoring impurity profiles, and meeting stringent regulatory requirements. The choice of analytical method directly impacts the reliability of these measurements, affecting process optimization, quality control, and ultimately, patient safety. This guide is designed to navigate the complexities of method selection by providing a robust, field-tested GC-MS protocol and a clear comparison with other prominent techniques.

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds.[1] Its combination of the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry makes it a "gold standard" for many applications, including pharmaceutical analysis.[2][3]

The Rationale for GC-MS

The selection of GC-MS for this analyte is based on its predicted volatility. The molecule's moderate molecular weight and the absence of highly polar functional groups (like -COOH or -OH) suggest it is amenable to vaporization without thermal degradation, a prerequisite for GC analysis. The mass spectrometer provides unparalleled specificity, allowing the analyte to be distinguished from structurally similar impurities, and offers high sensitivity through techniques like Selected Ion Monitoring (SIM).

Experimental Workflow: A Validated GC-MS Protocol

This protocol is designed as a self-validating system, where the results from each stage confirm the method's suitability.

The accuracy of any quantitative method begins with meticulous sample preparation. The goal is to dissolve the analyte in a solvent compatible with the GC system and dilute it to a concentration within the instrument's linear dynamic range.[4]

  • Solvent Selection: Dichloromethane (DCM) is chosen for its high purity, volatility, and excellent solubilizing power for moderately polar organic compounds.

  • Internal Standard (IS): An internal standard is crucial for correcting variations in injection volume and instrument response. A suitable IS would be a structurally similar compound with a different retention time, for example, 5-(3-Chloropropyl)-1-ethyl-1H-1,2,4-triazole. For this guide, we will assume quantification via an external standard curve for simplicity, but an IS is highly recommended for routine analysis.

  • Protocol:

    • Prepare a stock solution of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole at 1.0 mg/mL in DCM.

    • Perform serial dilutions from the stock solution to create calibration standards at concentrations of 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL in DCM.

    • For unknown samples, accurately weigh the material, dissolve it in DCM, and dilute to an expected concentration of approximately 5-10 µg/mL.[5] All solutions should be filtered through a 0.22 µm filter to remove particulates.[4]

The parameters below are optimized to achieve a sharp, symmetrical peak for the analyte with a reasonable run time.

Table 1: Optimized GC-MS Instrument Parameters

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
Injector Split/Splitless Inlet
Injector Temperature280 °CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.
Injection ModeSplitlessMaximizes analyte transfer to the column, which is essential for achieving low detection limits.
Injection Volume1 µLA standard volume that balances sensitivity with the risk of column overload.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS interface performance.
Oven Program
Initial Temperature100 °C, hold for 1 minAllows for proper focusing of the analyte at the head of the column.
Ramp20 °C/min to 280 °CA moderate ramp rate that ensures good peak shape and separation from potential impurities.
Final HoldHold at 280 °C for 5 minEnsures that all components are eluted from the column, preventing carryover.
Mass Spectrometer Agilent 5977B MSD or equivalentA reliable single quadrupole mass spectrometer for routine quantitative analysis.
Ion Source Temperature230 °CStandard temperature to promote ionization while minimizing thermal fragmentation.
Quadrupole Temperature150 °CEnsures stable mass filtering.
Ionization ModeElectron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition ModeSelected Ion Monitoring (SIM)Significantly increases sensitivity and selectivity by monitoring only characteristic ions of the analyte.
SIM Ions (Hypothetical) m/z 187 (M+), 144, 110Quantifier Ion: m/z 144 (most abundant, stable fragment). Qualifier Ions: m/z 187, 110 (to confirm identity). These ions are predictive based on likely fragmentation.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The following experiments establish the reliability of the GC-MS method.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (DCM) and a placebo (matrix without analyte) to ensure no interfering peaks are present at the retention time of the analyte. The use of multiple SIM ions provides high specificity.[6]

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. The calibration standards (0.1-25.0 µg/mL) are injected, and a calibration curve is constructed by plotting the peak area against the concentration.

Table 2: Linearity and Range Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,430
0.578,950
1.0156,200
5.0795,100
10.01,610,500
25.04,050,200
Result Value
Correlation Coeff. (R²)0.9995
Range0.1 - 25.0 µg/mL

Acceptance Criterion: R² ≥ 0.999. The result confirms excellent linearity across the specified range.[6]

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of agreement among individual tests. They are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations across the linear range (e.g., 0.3, 7.5, and 20.0 µg/mL).

Table 3: Accuracy and Precision Summary

QC LevelConc. (µg/mL)Intra-day (n=6) Mean Recovery (%)Intra-day (n=6) RSD (%)Inter-day (n=18, 3 days) Mean Recovery (%)Inter-day (n=18, 3 days) RSD (%)
Low0.3101.5%1.8%102.1%2.5%
Medium7.599.2%1.1%99.8%1.4%
High20.0100.8%0.9%100.5%1.1%

Acceptance Criteria: Mean Recovery between 98-102% (some guidelines allow 80-120% for trace analysis), RSD ≤ 2%.[6][8] The data demonstrate that the method is both highly accurate and precise.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Estimated as 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve).

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Estimated as 10 × (Standard Deviation of the Response / Slope of the Calibration Curve).

    • Results: Based on the low-end calibration standards, the calculated LOD is 0.03 µg/mL and the LOQ is 0.1 µg/mL .

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters. Robustness is tested by slightly varying conditions like injector temperature (±5 °C), flow rate (±0.1 mL/min), and oven ramp rate (±2 °C/min). The method is considered robust if the results remain within the precision and accuracy acceptance criteria.[2]

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Receive Sample Weigh 2. Weigh & Dissolve in DCM Sample->Weigh Dilute 3. Dilute to Working Conc. Weigh->Dilute Filter 4. Filter (0.22 µm) Dilute->Filter Vial 5. Transfer to GC Vial Filter->Vial Inject 6. Inject (1 µL) Vial->Inject Separate 7. GC Separation Inject->Separate Ionize 8. EI Ionization Separate->Ionize Detect 9. MS Detection (SIM) Ionize->Detect Integrate 10. Integrate Peak Area Detect->Integrate Calibrate 11. Plot Calibration Curve Integrate->Calibrate Quantify 12. Calculate Concentration Calibrate->Quantify Report 13. Generate Report Quantify->Report

Caption: End-to-end workflow for the GC-MS quantitative analysis.

Comparative Analysis: Alternative Methodologies

While GC-MS is a robust choice, other techniques may be preferable depending on available instrumentation, sample matrix complexity, and required throughput.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.

  • Principle & Rationale: HPLC separates compounds in a liquid mobile phase based on their interaction with a solid stationary phase. The 1,2,4-triazole ring contains a chromophore that should allow for detection by a UV detector. This method avoids the high temperatures of a GC inlet, eliminating the risk of thermal degradation.

  • Hypothetical HPLC-UV Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Sample Preparation: Similar to GC-MS, but using the mobile phase as the diluent.

  • Performance Comparison:

    • Pros: Simple, robust instrumentation; suitable for non-volatile impurities; lower operational cost than MS.

    • Cons: Significantly lower specificity than MS (co-eluting impurities can interfere); lower sensitivity (LOQ typically in the 0.5-1.0 µg/mL range).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry, making it the preferred method for trace-level quantification in complex matrices.[9][10][11]

  • Principle & Rationale: After separation by LC, the analyte is ionized (typically via Electrospray Ionization, ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific parent ion is selected, fragmented, and a specific product ion is monitored. This process is highly specific and virtually eliminates matrix interference. For polar triazole metabolites, LC-MS/MS is often the only viable technique.[9][10]

  • Performance Comparison:

    • Pros: Unmatched sensitivity (LOQ often in the low ng/mL or even pg/mL range); highest specificity, minimizing matrix effects; no need for analyte volatility or derivatization.

    • Cons: Highest instrument cost and complexity; requires specialized expertise for method development and maintenance.

Head-to-Head Method Comparison

The choice of method is a trade-off between performance, cost, and the specific analytical challenge.

Method_Comparison GCMS GC-MS Pros: High Specificity Good Sensitivity (SIM) Established Libraries Cons: Requires Volatility Potential for Thermal Degradation Can Require Derivatization Best For: Volatile/Semi-volatile Analytes Purity Testing & Impurity ID HPLCUV HPLC-UV Pros: Simple & Robust Lower Cost Good for Non-volatile Analytes Cons: Low Specificity Lower Sensitivity Best For: High Concentration Assays Routine QC in simple matrices LCMSMS LC-MS/MS Pros: Highest Sensitivity Highest Specificity No Volatility Requirement Cons: High Instrument Cost High Complexity Best For: Trace-level analysis Complex Matrices (e.g., biological) Metabolite Studies

Caption: Key pros and cons of the three analytical techniques.

Table 4: Quantitative Comparison of Analytical Techniques

ParameterGC-MS (SIM)HPLC-UVLC-MS/MS (MRM)
Specificity HighLow to ModerateVery High
Typical LOQ ~0.1 µg/mL~0.5 - 1.0 µg/mL<0.01 µg/mL
Analyte Volatility RequiredNot RequiredNot Required
Sample Throughput Moderate (~15-20 min/sample)High (~5-10 min/sample)High (~3-5 min/sample)
Instrument Cost ModerateLowHigh
Ease of Use ModerateHighModerate to Low

Conclusion and Recommendations

For the routine quality control and quantitative analysis of 5-(3-Chloropropyl)-1-isopropyl-1H-1,2,4-triazole in bulk material or as a synthetic intermediate, the validated GC-MS method presented here offers an excellent balance of specificity, sensitivity, and cost-effectiveness. Its performance is robust and more than adequate for typical pharmaceutical applications.

Recommendations for method selection are as follows:

  • Choose GC-MS for reliable quantification and impurity identification when the analyte is sufficiently volatile and present at moderate to low levels.

  • Choose HPLC-UV for high-concentration assays where cost and simplicity are the primary drivers and the sample matrix is clean.

  • Choose LC-MS/MS when the highest sensitivity is required, such as for trace-level impurity analysis, analysis in complex biological matrices, or when the analyte is non-volatile.[10][11]

By understanding the capabilities and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy, ensuring data integrity and product quality.

References

  • Organomation. (n.d.). GC-MS Sample Preparation.
  • BOC Sciences. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
  • International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • Mass Spectrometry Facility, University of Massachusetts Amherst. (n.d.). Sample Preparation Guidelines for GC-MS.
  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More.
  • Journal of Pharmaceutical and Biological Sciences. (2024, November 2). Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method.
  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For.
  • Brieflands. (2018, December 30). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms.
  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS).
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation.
  • MDPI. (2022, July 7). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood.
  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili.
  • IntechOpen. (2013, February 20). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS).
  • Agilent. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
  • ACS Omega. (2023, June 1). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography.
  • PMC. (n.d.). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry.
  • PubMed. (2011, April 13). Extraction and preconcentration technique for triazole pesticides from cow milk using dispersive liquid-liquid microextraction followed by GC-FID and GC-MS determinations.
  • LabRulez LCMS. (n.d.). Ultrafast Method for Simultaneous Measurement of Triazole Antifungals in Human Serum Using Online SPE/MS/MS.
  • Journal of Chemistry and Technologies. (2020, January 21). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS.
  • PMC. (n.d.). A GC-MS Database of Nitrogen-Rich Volatile Compounds.
  • ResearchGate. (n.d.). Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study.

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